4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
CAS No.: 946260-89-5
Cat. No.: VC11964774
Molecular Formula: C19H21ClN2O3S
Molecular Weight: 392.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946260-89-5 |
|---|---|
| Molecular Formula | C19H21ClN2O3S |
| Molecular Weight | 392.9 g/mol |
| IUPAC Name | 4-chloro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
| Standard InChI | InChI=1S/C19H21ClN2O3S/c1-2-12-26(24,25)22-11-3-4-15-13-17(9-10-18(15)22)21-19(23)14-5-7-16(20)8-6-14/h5-10,13H,2-4,11-12H2,1H3,(H,21,23) |
| Standard InChI Key | RFDZBUMZFULVTQ-UHFFFAOYSA-N |
| SMILES | CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl |
| Canonical SMILES | CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl |
Introduction
4-Chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic compound that incorporates several functional groups, including a tetrahydroquinoline ring, a propane-1-sulfonyl group, and a benzamide moiety. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and structural complexity.
Synthesis and Characterization
The synthesis of 4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multiple steps, including the formation of the tetrahydroquinoline core, introduction of the propane-1-sulfonyl group, and attachment of the benzamide moiety. Characterization methods would include NMR (Nuclear Magnetic Resonance) spectroscopy, IR (Infrared Spectroscopy), and mass spectrometry to confirm the structure and purity of the compound.
Spectroscopic Data
| Spectroscopic Method | Expected Data |
|---|---|
| NMR | Provides detailed information about the molecular structure, including proton and carbon environments. |
| IR | Helps identify functional groups present in the molecule. |
| Mass Spectrometry | Confirms the molecular weight and fragmentation pattern. |
Biological Activity and Potential Applications
While specific biological activity data for 4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is not available in the search results, compounds with similar structural features have shown promise in various pharmacological applications. Tetrahydroquinoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects .
Potential Applications
-
Antimicrobial Activity: Similar compounds have shown activity against bacterial and fungal pathogens.
-
Anticancer Activity: The presence of a benzamide group could potentially interact with biological targets relevant to cancer therapy.
-
Neuroprotective Effects: Tetrahydroquinoline derivatives have been explored for neuroprotective properties.
Safety and Handling
Given the chemical nature of 4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide, it is essential to handle it with caution. Safety data sheets would typically provide information on potential hazards, such as toxicity, flammability, and environmental impact.
Safety Considerations
| Hazard Type | Precautions |
|---|---|
| Toxicity | Wear protective gloves and eyewear. Handle in a well-ventilated area. |
| Environmental Impact | Dispose of waste according to local regulations. |
Future Research Directions
-
Biological Screening: Evaluate the compound for antimicrobial, anticancer, and other potential biological activities.
-
Structural Modifications: Explore modifications to enhance biological activity or improve pharmacokinetic properties.
-
Toxicity Studies: Assess the compound's toxicity in relevant models to ensure safety for potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume